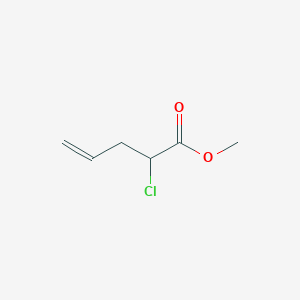

Methyl 2-chloropent-4-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

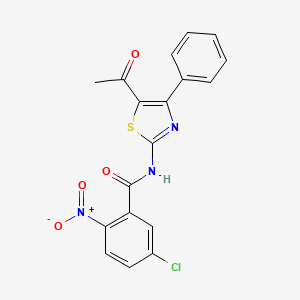

“Methyl 2-chloropent-4-enoate” is a chemical compound with the CAS Number: 959041-29-3 . It has a molecular weight of 148.59 . The IUPAC name for this compound is “methyl 2-chloropent-4-enoate” and its InChI Code is 1S/C6H9ClO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4H2,2H3 .

Molecular Structure Analysis

The molecular structure of “Methyl 2-chloropent-4-enoate” can be represented by the InChI Code: 1S/C6H9ClO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4H2,2H3 . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.Aplicaciones Científicas De Investigación

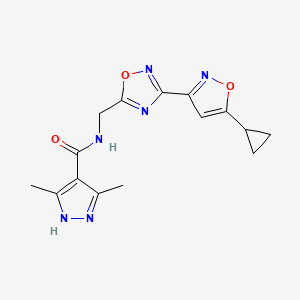

Use in Cycloaddition Reactions

“Methyl 2-chloropent-4-enoate” has been used in the study of cycloaddition reactions involving acridine-based dipolarophiles . Specifically, the reactions of methyl-(2E)-3-(acridin-4-yl)-prop-2-enoate and 4-[(1E)-2-phenylethenyl]acridine with unstable benzonitrile N-oxides were studied . This investigation provides valuable insights into regioselectivity in cycloaddition reactions and subsequent transformations, suggesting potential applications across diverse scientific domains .

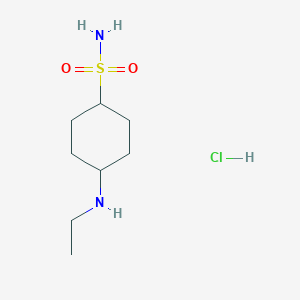

Use in Asymmetric Reduction

“Methyl 2-chloropent-4-enoate” might be used in asymmetric reduction of activated alkenes . Stable isolated enoate reductases with a broad substrate range are demanded for technical applications . This process is important for the production of optically active compounds .

Mecanismo De Acción

Target of Action

It is known that similar compounds can interact with various enzymes and proteins, which could potentially be the targets of methyl 2-chloropent-4-enoate .

Mode of Action

It is known that similar compounds can undergo various chemical reactions, including protodeboronation and hydromethylation .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical reactions, such as protodeboronation of alkyl boronic esters .

Result of Action

Similar compounds have been known to cause various chemical transformations .

Action Environment

It is known that similar compounds can be used under environmentally friendly reaction conditions .

Propiedades

IUPAC Name |

methyl 2-chloropent-4-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c1-3-4-5(7)6(8)9-2/h3,5H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBLWIPOTWHMFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloropent-4-enoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2711300.png)

![1-Methyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2711301.png)

![N-[1-(4-Cyano-2-fluorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2711303.png)

![N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B2711305.png)

![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B2711306.png)

![(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(1-methylpyrazol-3-yl)pyrrolidine-2-carboxylic acid](/img/structure/B2711311.png)

![1-[2-(4-Toluidino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2711317.png)

![Benzo[d]thiazol-2-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2711322.png)